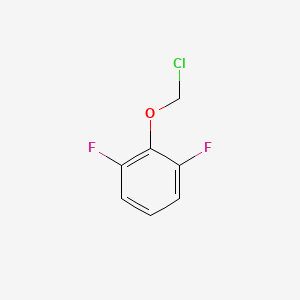
2-(Chloromethoxy)-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethoxy)-1,3-difluorobenzene is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzene, where the benzene ring is substituted with a chloromethoxy group and two fluorine atoms at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethoxy)-1,3-difluorobenzene typically involves the chloromethylation of 1,3-difluorobenzene. One common method is to react 1,3-difluorobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethoxy)-1,3-difluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Oxidation and Reduction: Formation of aldehydes, carboxylic acids, alcohols, or hydrocarbons.
Scientific Research Applications
2-(Chloromethoxy)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Chloromethoxy)-1,3-difluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic or electrophilic substitution reactions. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
2-(Chloromethoxy)-1,3-difluorobenzene can be compared with other similar compounds, such as:
2-(Chloromethoxy)-1,4-difluorobenzene: Similar structure but with fluorine atoms at the 1 and 4 positions, leading to different chemical reactivity and properties.
2-(Chloromethoxy)-1,3-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine, resulting in different electronic and steric effects.
2-(Chloromethoxy)-1,3-dimethylbenzene: Similar structure but with methyl groups instead of fluorine, affecting its chemical behavior and applications.
The uniqueness of this compound lies in the presence of both chloromethoxy and difluoro substituents, which impart distinct electronic properties and reactivity compared to other substituted benzenes.
Properties
Molecular Formula |
C7H5ClF2O |
|---|---|
Molecular Weight |
178.56 g/mol |
IUPAC Name |
2-(chloromethoxy)-1,3-difluorobenzene |
InChI |
InChI=1S/C7H5ClF2O/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
VYEDVPTUBODBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B13180460.png)
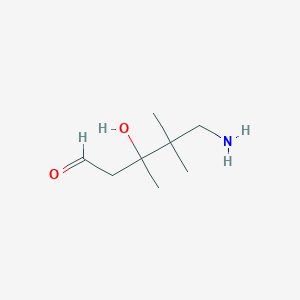
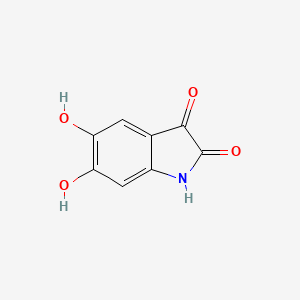
![Ethyl 6-(3-bromopropyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13180473.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)

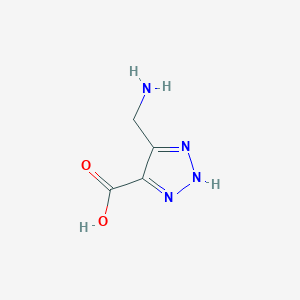
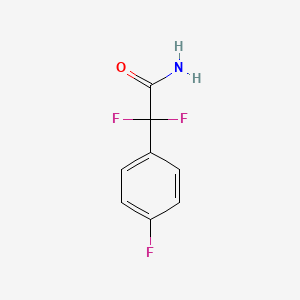
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
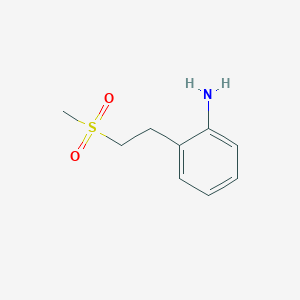
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)
